molecular formula C16H12FN B10845457 7-(3-Fluorophenyl)-2-methylquinoline

7-(3-Fluorophenyl)-2-methylquinoline

Cat. No.: B10845457
M. Wt: 237.27 g/mol
InChI Key: BBNRSYMDJKFBOU-UHFFFAOYSA-N
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Description

7-(3-Fluorophenyl)-2-methylquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorophenyl group in the structure enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-fluorophenyl)-2-methylquinoline typically involves the reaction of 3-fluoroaniline with 2-methylquinoline under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(3-Fluorophenyl)-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

7-(3-Fluorophenyl)-2-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-fluorophenyl)-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with bacterial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    7-(3-Chlorophenyl)-2-methylquinoline: Similar structure but with a chlorine atom instead of fluorine.

    7-(3-Bromophenyl)-2-methylquinoline: Contains a bromine atom in place of fluorine.

    7-(3-Methylphenyl)-2-methylquinoline: Features a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 7-(3-fluorophenyl)-2-methylquinoline imparts unique chemical properties, such as increased lipophilicity and stability. This makes it more effective in certain applications compared to its analogs with different substituents.

Properties

Molecular Formula

C16H12FN

Molecular Weight

237.27 g/mol

IUPAC Name

7-(3-fluorophenyl)-2-methylquinoline

InChI

InChI=1S/C16H12FN/c1-11-5-6-12-7-8-14(10-16(12)18-11)13-3-2-4-15(17)9-13/h2-10H,1H3

InChI Key

BBNRSYMDJKFBOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C3=CC(=CC=C3)F

Origin of Product

United States

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